Methyl 4-(3-bromophenyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-bromophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWFAKNQXXWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl 4 3 Bromophenyl Benzoate
Established Synthetic Pathways
The primary synthetic routes to Methyl 4-(3-bromophenyl)benzoate involve building the core biphenyl (B1667301) structure and subsequently or concurrently establishing the methyl ester and bromo functionalities. The most prominent strategies include the formation of the ester linkage from a pre-formed biphenyl carboxylic acid or constructing the biphenyl system through carbon-carbon bond formation reactions.
Esterification Methodologies
Esterification is a fundamental process for the synthesis of this compound, typically occurring as the final step from its corresponding carboxylic acid, 4-(3-bromophenyl)benzoic acid.
Fischer-Speier Esterification: This acid-catalyzed method is a common and cost-effective approach. The reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. Microwave-assisted variations of this method can significantly reduce reaction times and improve yields. usm.my
Mitsunobu Reaction: For substrates that are sensitive to the harsh conditions of Fischer esterification, the Mitsunobu reaction offers a milder alternative. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. This method proceeds under neutral conditions and at room temperature, providing good to excellent yields for the formation of phenyl esters. researchgate.net
Alkyl Halide Esterification: Another route involves the reaction of the potassium salt of the carboxylic acid with an alkyl halide, such as methyl iodide. This Sₙ2 reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).
| Esterification Method | Reagents | Conditions | Advantages |
| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux or Microwave | Cost-effective, simple |
| Mitsunobu Reaction | Methanol, PPh₃, DEAD/DIAD | Neutral, Room Temp. | Mild conditions, high yield |
| Alkyl Halide | Methyl Iodide, DMF | 75°C | Good for salt precursors |
Aryl-Aryl Coupling Reactions for Biphenyl Formation
The central C-C bond connecting the two phenyl rings is most effectively formed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent. libretexts.org This reaction creates a bond between an organoboron species and an organic halide or triflate. libretexts.orgmdpi.com
The catalytic cycle for the Suzuki coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.org
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the palladium(0) catalyst. libretexts.org
For the synthesis of this compound, two primary Suzuki coupling strategies are feasible:
Strategy A: Coupling of methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate (B1621894) with (3-bromophenyl)boronic acid.
Strategy B: Coupling of a 3-bromo-halobenzene (e.g., 1-bromo-3-iodobenzene) with methyl 4-(boronophenyl)benzoate.
The reaction is typically performed in a solvent mixture, such as toluene (B28343) and water, with a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand. youtube.comresearchgate.net A base, such as sodium carbonate or cesium carbonate, is essential for the transmetalation step. youtube.comresearchgate.net
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base |
| Methyl 4-bromobenzoate | (3-bromophenyl)boronic acid | Pd(OAc)₂, Ligand | K₂CO₃ / Cs₂CO₃ |
| 1-Bromo-3-iodobenzene | Methyl 4-(boronophenyl)benzoate | Pd(PPh₃)₄ | Na₂CO₃ |
Directed Halogenation Approaches to Bromophenyl Moieties
A conceptually straightforward but synthetically challenging approach is the direct bromination of the parent compound, Methyl 4-phenylbenzoate. This reaction would proceed via electrophilic aromatic substitution, where bromine, activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃), acts as the electrophile. libretexts.org
However, this method suffers from a lack of regioselectivity. The two phenyl rings present different electronic properties. The phenyl ring attached to the ester group is deactivated towards electrophilic substitution, while the pendant phenyl ring is activated. Bromination would preferentially occur on the pendant ring. However, the ester-containing substituent at position 4 of the pendant ring is an ortho-, para-directing group. Therefore, bromination would be directed to the ortho (2') and para (4') positions, not the desired meta (3') position. Synthesizing the desired 3-bromo isomer via this route would be inefficient and result in a mixture of products that are difficult to separate.
Precursor Synthesis and Derivatization
Synthesis of Key Brominated Benzoic Acid Intermediates
3-Bromobenzoic Acid: This is a crucial starting material for preparing (3-bromophenyl)boronic acid or for use in coupling reactions. A common laboratory synthesis involves the oxidation of m-bromotoluene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution. chemicalbook.cominnospk.com Another route is the electrophilic bromination of benzoic acid; however, since the carboxyl group is a meta-director, this can lead to the desired product. ijisrt.com
4-(3-bromophenyl)benzoic acid: This advanced intermediate is the direct precursor to the final product via esterification. Its synthesis is best achieved through a Suzuki coupling reaction, for instance, between 4-carboxyphenylboronic acid and 1,3-dibromobenzene (B47543), or between 3-bromophenylboronic acid and 4-bromobenzoic acid. researchgate.net Subsequent workup isolates the biphenyl carboxylic acid.
Preparation of Methyl Esters of Brominated Aromatic Acids
The preparation of methyl esters from various brominated aromatic acids is a common procedure that mirrors the esterification methodologies described in section 2.1.1. Typically, the brominated benzoic acid (e.g., 4-bromo-2-methylbenzoic acid or 3-bromobenzoic acid) is dissolved in methanol, and a catalytic amount of a strong acid like sulfuric acid is added. google.com The mixture is then heated under reflux to drive the reaction to completion. This process is used to prepare precursors like methyl 4-bromobenzoate for Suzuki coupling reactions. google.com For example, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate can be achieved from the corresponding amine via a Sandmeyer-type reaction followed by esterification or by performing the Sandmeyer reaction on the pre-formed ester. chemicalbook.com
Multi-step Chemical Modifications from 3-Bromobenzoic Acid Derivatives
One viable synthetic route to this compound begins with derivatives of 3-bromobenzoic acid. This multi-step approach typically involves two key transformations: esterification and a cross-coupling reaction.
First, 3-bromobenzoic acid is converted to its corresponding methyl ester, Methyl 3-bromobenzoate. This esterification is often accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as a few drops of concentrated sulfuric acid, and heating the mixture under reflux. chemicalbook.com This reaction proceeds with high efficiency, often yielding the desired ester in good yields after purification. chemicalbook.com
The subsequent and crucial step is the formation of the biphenyl linkage. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction. In this reaction, the previously synthesized Methyl 3-bromobenzoate can be coupled with a suitable boronic acid derivative, such as (4-(methoxycarbonyl)phenyl)boronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. rsc.org Alternatively, 3-bromobenzoic acid itself can be coupled with 4-methoxyphenyl (B3050149) boronic acid, followed by esterification of the resulting biphenyl carboxylic acid. researchgate.net
A patent describes a three-step synthesis starting from 4-bromo-2-methylbenzoic acid, which involves esterification, a palladium-catalyzed reaction, and finally the synthesis of a haloketone to obtain 4-bromoacetyl-2-methyl benzoic acid methyl ester. google.com While not directly producing the target molecule, this illustrates the multi-step modifications possible from brominated benzoic acid derivatives.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. libretexts.orgprinceton.edu
The most logical disconnection for this compound is the carbon-carbon single bond connecting the two phenyl rings. numberanalytics.com This bond is a strategic disconnection because it breaks the complex target molecule into two simpler aryl fragments. libretexts.org This disconnection points towards a cross-coupling reaction as the key bond-forming step in the forward synthesis.
The transform associated with this disconnection is a Suzuki-Miyaura coupling reaction. youtube.com This powerful and versatile reaction is widely used for the formation of biaryl compounds due to its high tolerance for various functional groups and generally high yields. isef.net The disconnection of the biphenyl bond generates two synthons: a (3-bromophenyl) cation and a (4-(methoxycarbonyl)phenyl) anion, or vice versa.
A secondary disconnection involves the ester functional group. The C-O bond of the methyl ester can be disconnected, leading back to a carboxylic acid and methanol. This suggests that an esterification reaction can be used as one of the steps in the synthesis. researchgate.net
Based on the retrosynthetic analysis, the synthetic equivalents for the generated synthons are readily identifiable and generally commercially available.
For the Suzuki-Miyaura coupling, the following starting materials are the most practical synthetic equivalents:
Aryl Halide: 3-Bromoiodobenzene or 1,3-dibromobenzene would be a suitable precursor for the (3-bromophenyl) fragment. Alternatively, Methyl 3-bromobenzoate, synthesized from 3-bromobenzoic acid, can be used. chemicalbook.com
Organoboron Reagent: (4-(Methoxycarbonyl)phenyl)boronic acid or its corresponding boronate ester (e.g., a pinacol (B44631) ester) would serve as the synthetic equivalent for the (4-(methoxycarbonyl)phenyl) fragment.
Alternatively, the roles of the coupling partners can be reversed:
Aryl Halide: Methyl 4-bromobenzoate or Methyl 4-iodobenzoate. Methyl 4-bromobenzoate is readily synthesized from 4-bromobenzoic acid. chemicalbook.com
Organoboron Reagent: 3-Bromophenylboronic acid.
The choice between these pairs of starting materials often depends on factors such as commercial availability, cost, and the specific reaction conditions to be employed. For instance, aryl iodides are generally more reactive in Suzuki-Miyaura couplings than aryl bromides, which in turn are more reactive than aryl chlorides.
The starting materials for the esterification step are:
4-(3-Bromophenyl)benzoic acid and methanol.
3-Bromobenzoic acid and methanol, followed by the coupling reaction. chemicalbook.com
4-Bromobenzoic acid and methanol, followed by the coupling reaction. chemicalbook.com
Industrial Synthesis Considerations and Process Optimization
For the large-scale industrial synthesis of this compound, process optimization is crucial to ensure cost-effectiveness, efficiency, and environmental sustainability.
The choice of catalyst is paramount for an efficient Suzuki-Miyaura coupling reaction on an industrial scale.
Catalyst: Palladium-based catalysts are the most common choice for Suzuki-Miyaura couplings. isef.net These can be simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-formed palladium complexes with phosphine ligands. For industrial applications, air-stable pre-catalysts are often preferred for their ease of handling. Nickel-based catalysts are also gaining attention as a more cost-effective alternative to palladium. nih.govacs.orgnih.gov
Ligand: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), are commonly used. acs.org The choice of ligand can significantly impact reaction yield and catalyst efficiency.
Catalyst Loading: Minimizing the catalyst loading is a key goal in process optimization to reduce costs, as palladium is a precious metal. isef.net Catalyst loading can often be significantly reduced to the parts-per-million (ppm) range under optimized conditions, which involves careful selection of the catalyst, ligand, base, solvent, and temperature. researchgate.netresearchgate.net High turnover numbers (TON) and turnover frequencies (TOF) are indicative of a highly efficient catalytic system. researchgate.net
Table 1: Factors Influencing Catalyst System Selection
| Factor | Considerations |
|---|---|
| Metal | Palladium (high activity, well-established) vs. Nickel (lower cost, reactive). isef.netnih.govacs.org |
| Ligand | Electron-rich and bulky phosphines often improve catalytic activity. acs.org |
| Catalyst Loading | Aim for the lowest possible loading without compromising yield and reaction time. isef.netresearchgate.net |
| Base | Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are common. acs.orggctlc.org |
Solvent selection is critical not only for reaction performance but also for the environmental impact of the process. numberanalytics.com Organic solvents contribute significantly to the waste generated in pharmaceutical and chemical manufacturing. nih.govacs.org
Green Solvents: The principles of green chemistry encourage the use of environmentally benign solvents. gctlc.org For Suzuki-Miyaura reactions, greener alternatives to traditional solvents like toluene or tetrahydrofuran (B95107) (THF) are being explored. nih.govacs.org These include water, alcohols like tert-amyl alcohol, and ether-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govnih.govacs.org Aqueous solvent systems can simplify product isolation and catalyst recycling. gctlc.org
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and yields. numberanalytics.com For example, a mixture of an organic solvent and water is often used in Suzuki-Miyaura couplings to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. The choice of solvent can also affect the solubility of the catalyst and reagents, which in turn impacts the reaction efficiency.
Table 2: Comparison of Solvents for Suzuki-Miyaura Coupling
| Solvent | Classification | Advantages | Disadvantages |
|---|---|---|---|
| Toluene | Traditional | Good solubility for organic reagents. | Hazardous, volatile organic compound (VOC). numberanalytics.com |
| Tetrahydrofuran (THF) | Traditional | Good solvating properties. | Can form peroxides, VOC. numberanalytics.com |
| Water | Green | Environmentally benign, non-flammable. gctlc.org | Poor solubility for many organic substrates. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, good performance. nih.govgoogle.com | Can be more expensive than traditional solvents. |
| tert-Amyl alcohol | Green | Higher boiling point, considered greener. nih.govnih.gov | May require higher reaction temperatures. |
By carefully optimizing the catalyst system and selecting greener solvents, the industrial synthesis of this compound can be made more efficient, economical, and environmentally responsible.
An in-depth examination of the synthetic strategies for this compound reveals critical aspects of reaction optimization and scalability. These factors are paramount in transitioning from laboratory-scale synthesis to industrial production, ensuring efficiency, consistency, and purity of the final compound. The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing biaryl compounds like this compound, and its successful implementation hinges on careful control of various parameters.
3 Reaction Condition Optimization (Temperature, Time, Pressure)
The optimization of reaction conditions, particularly temperature and time, is crucial for maximizing the yield and purity of this compound. Pressure is less commonly a varied parameter in standard Suzuki-Miyaura couplings, which are typically conducted at atmospheric pressure under an inert atmosphere.
Temperature: The reaction temperature significantly influences the rate of catalytic turnover and the stability of the catalyst and reagents. For Suzuki-Miyaura couplings, a range of temperatures has been found to be effective. For instance, automated optimization studies have identified optimal temperatures in the range of 85–97 °C. nih.gov In one specific microfluidic system, an optimum was found at 97 °C. nih.gov Other studies have utilized temperatures around 80 °C, noting a sharp decrease in yield at lower temperatures. researchgate.net For reactions requiring longer durations, a reflux at 70–80 °C is common. mdpi.com It is essential to preheat reaction vessels gradually, such as in an oil bath, to prevent temperature spikes that could lead to the degradation of the catalyst or reactants. sigmaaldrich.com
Time: The duration of the reaction is optimized to ensure complete consumption of the starting materials while minimizing the formation of impurities from side reactions or product degradation. Reaction times can vary widely depending on the specific catalyst system, substrates, and temperature. Automated systems have achieved high yields with reaction times as short as 4 to 6 minutes. nih.gov However, more traditional bench-scale syntheses may require significantly longer periods, from several hours up to 18-22 hours, to reach completion. mdpi.com
The table below summarizes findings from various studies on the optimization of Suzuki-Miyaura reaction conditions, which are applicable to the synthesis of this compound.
| Parameter | Optimized Range | Notes | Source |
| Temperature | 70 - 97 °C | The optimal temperature is highly dependent on the catalyst and ligand system used. | nih.govresearchgate.netmdpi.com |
| Time | 4 minutes - 22 hours | Shorter times are often achieved in high-efficiency systems like microfluidic reactors. | nih.govmdpi.com |
| Pressure | Atmospheric | Typically conducted under an inert atmosphere (e.g., nitrogen or argon). | sigmaaldrich.comsigmaaldrich.com |
4 Process Monitoring and Scale-up Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that require careful consideration and monitoring.
Process Monitoring: Continuous monitoring of the reaction is essential to ensure it proceeds as expected and to identify the optimal endpoint. In-process controls (IPCs) are standard in scaled-up syntheses. High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to track the reaction's progress by measuring the concentration of reactants, the formation of the desired product, and the emergence of any impurities. wuxiapptec.com This data allows for precise control over the reaction and ensures batch-to-batch consistency.
Scale-up Considerations: Several factors are critical when scaling up the synthesis. sigmaaldrich.com The Suzuki reaction is frequently used for the large-scale production of drug candidates in the pharmaceutical industry. acs.org
Reagent and Solvent Quality: Using dry, high-purity reagents and anhydrous solvents is fundamental to achieving reproducible results and high yields on a larger scale. sigmaaldrich.comsigmaaldrich.com
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen) is crucial, as the palladium catalysts, once activated by a base, become sensitive to air. sigmaaldrich.comsigmaaldrich.com Standard Schlenk techniques or glove boxes are recommended for larger-scale reactions. sigmaaldrich.com
Catalyst Loading and Removal: The amount of palladium catalyst is a significant cost factor in large-scale production. Optimization aims to reduce the catalyst loading to the lowest effective level. acs.org Furthermore, residual palladium in the final product is a major concern, especially in pharmaceutical applications. Post-reaction purification steps are vital. Techniques such as treatment with scavenging agents like 2,4,6-trimercaptotriazine or aqueous sodium bisulfite solutions have been developed to reduce palladium levels to acceptable limits (e.g., <100 ppm). acs.orgresearchgate.net
Parameter Sensitivity: Some reaction parameters may have a more significant impact on the outcome at a larger scale. For example, the sequence of adding reagents can be critical, and what works on a milligram scale may not translate directly to a kilogram scale. wuxiapptec.com A thorough investigation to identify these critical process parameters is necessary for a robust and reliable manufacturing process. wuxiapptec.com
The following table outlines key considerations for scaling up the synthesis of this compound.
| Consideration | Key Aspects | Rationale | Source |
| Process Control | Use of HPLC for in-process checks. | To monitor reaction progress, product formation, and impurity levels for consistency. | wuxiapptec.com |
| Reagent Purity | Use of high-purity, anhydrous reagents and solvents. | To prevent side reactions and ensure reproducibility. | sigmaaldrich.comsigmaaldrich.com |
| Atmosphere | Strict maintenance of an inert nitrogen or argon atmosphere. | The active form of the palladium catalyst is sensitive to oxygen. | sigmaaldrich.com |
| Catalyst Management | Optimization of catalyst loading and implementation of palladium scavenging techniques. | To reduce costs and ensure the final product meets regulatory purity standards. | acs.orgresearchgate.net |
| Critical Parameters | Identification of sensitive parameters (e.g., reagent addition sequence, mixing efficiency). | To develop a robust and reliable large-scale manufacturing process. | wuxiapptec.com |
Chemical Transformations and Reactivity of Methyl 4 3 Bromophenyl Benzoate
Electrophilic Aromatic Substitution Reactions
The reactivity of Methyl 4-(3-bromophenyl)benzoate in electrophilic aromatic substitution is influenced by the directing effects of its substituents. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director, while the bromine atom is a deactivating ortho, para-director. The phenyl group is an activating ortho, para-director.
In the case of nitration, a common electrophilic aromatic substitution reaction, the incoming nitro group (NO₂⁺) will preferentially add to the positions most activated and least sterically hindered. For the phenyl ring bearing the ester group, the ester deactivates the ring and directs substitution to the meta position relative to itself. youtube.com However, the biphenyl (B1667301) system complicates simple predictions. The second phenyl ring's influence and the bromine's directing effect must also be considered.
Detailed studies on the nitration of closely related structures like methyl benzoate (B1203000) show that the primary product is methyl 3-nitrobenzoate. youtube.com This is because the ester group's deactivating effect is dominant, making the meta position the most favorable for electrophilic attack. youtube.com For this compound, the substitution pattern would be a result of the combined directing effects of all substituents.
Nucleophilic Substitution Reactions on the Brominated Phenyl Ring
The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution, although this typically requires harsh reaction conditions or the presence of a catalyst. The electron-withdrawing nature of the biphenyl system can facilitate these reactions to some extent.
One example of such a reaction is the replacement of bromine with an amino group. This can be a key step in the synthesis of more complex molecules. For instance, related brominated aromatic compounds can undergo amination to introduce an aminomethyl group, which can then participate in further reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used reaction. The bromine atom on this compound makes it a suitable coupling partner.
Research has shown that aryl bromides readily participate in Suzuki-Miyaura reactions catalyzed by palladium complexes. rsc.org These reactions are often carried out in the presence of a base and a suitable palladium catalyst, sometimes with phosphine (B1218219) ligands to enhance catalytic activity. nih.gov The reaction of this compound with an arylboronic acid would yield a terphenyl derivative, a structure found in various advanced materials and biologically active molecules.
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80 | High |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | Good to Excellent |
| NHC-Pd(II) complexes | KOH | H₂O/2-propanol | 82 | Good |
Note: This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and may be applicable to this compound.
Other Palladium-Catalyzed Coupling Methodologies (e.g., Heck reactions on related structures)
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.org While specific studies on the Heck reaction of this compound are not detailed in the provided context, the reactivity of aryl bromides in Heck reactions is well-established. organic-chemistry.orgbeilstein-journals.org
The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. thieme-connect.de The product of a Heck reaction between this compound and an alkene, such as methyl acrylate, would be a substituted stilbene (B7821643) derivative. The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the E-isomer. thieme-connect.de
Ester Group Transformations
The methyl ester group of this compound can undergo various transformations, most notably hydrolysis and transesterification.
Hydrolysis and Transesterification Reactions
Ester hydrolysis, the conversion of an ester to a carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves the use of a base like sodium hydroxide. chemspider.com The hydrolysis of this compound would yield 4-(3-bromophenyl)benzoic acid. Studies on the hydrolysis of similar benzoate esters have shown that the reaction rate can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govsemanticscholar.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would produce Ethyl 4-(3-bromophenyl)benzoate and methanol (B129727). This reaction is often driven to completion by using a large excess of the alcohol. masterorganicchemistry.com
Reduction Reactions to Carbinols
The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-(3-bromophenyl)phenyl)methanol. This transformation is a fundamental process in organic synthesis, allowing for the conversion of an ester into a versatile carbinol intermediate. The resulting alcohol can then participate in a wide array of subsequent reactions.
Commonly, this reduction is achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. These reagents readily attack the electrophilic carbonyl carbon of the ester group. The general transformation is depicted below:
General Reaction Scheme for Reduction to Carbinol:
This compound -> (4-(3-bromophenyl)phenyl)methanol
While specific documented examples for the reduction of this compound are not extensively detailed in the provided search results, the reduction of similar aromatic esters is a well-established and predictable reaction. For instance, the reduction of 3-bromo-4-methylbenzoic acid to (3-Bromo-4-methylphenyl)methanol using a borane-THF complex demonstrates a similar conversion of a carboxylic acid derivative to an alcohol. chemicalbook.com Another relevant example is the reduction of 3-bromo-4-methylbenzaldehyde (B184093) to the corresponding alcohol using sodium borohydride (B1222165) in methanol. chemicalbook.com Although sodium borohydride is generally considered too mild to reduce esters, this example illustrates a common method for carbonyl reduction.
A plausible reaction scheme for the reduction of this compound would involve the following conditions:
| Reactant | Reagent | Solvent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-(3-bromophenyl)phenyl)methanol |
| This compound | Diisobutylaluminium Hydride (DIBAL-H) | Tetrahydrofuran (THF) | (4-(3-bromophenyl)phenyl)methanol |
Functional Group Interconversions on the Brominated Phenyl Moiety
The bromine atom on the phenyl ring of this compound is a key functional group that allows for a variety of subsequent chemical modifications. These transformations, known as functional group interconversions, are pivotal for creating more complex molecular architectures.
One of the most powerful and widely used methods for modifying the brominated phenyl group is the Suzuki cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated aromatic ring and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is highly versatile and tolerates a wide range of functional groups.
For example, this compound could be coupled with various arylboronic acids to synthesize a diverse library of biaryl compounds. The general scheme for a Suzuki coupling reaction is as follows:
General Suzuki Coupling Reaction Scheme:
This compound + Arylboronic Acid --(Pd catalyst, Base)--> Methyl 4-(3-arylphenyl)benzoate
Detailed research findings on similar bromo-substituted compounds illustrate the typical conditions for such transformations. For instance, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids was successfully achieved using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. researchgate.net Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with aryl/heteroaryl boronic acids utilized a Pd(0) catalyst with K₃PO₄ in 1,4-dioxane. researchgate.net These examples provide a strong basis for predicting the conditions required for the Suzuki coupling of this compound.
A representative set of conditions for the Suzuki coupling of this compound is outlined in the table below:
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Methyl 4-([1,1'-biphenyl]-3-yl)benzoate |
| This compound | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Methyl 4-(4'-methoxy-[1,1'-biphenyl]-3-yl)benzoate |
| This compound | Thiophene-3-boronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dimethylformamide (DMF) | Methyl 4-(3-(thiophen-3-yl)phenyl)benzoate |
Beyond Suzuki couplings, other functional group interconversions at the bromine position are possible, although less commonly detailed for this specific substrate in the provided literature. These could include other cross-coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig amination reactions, as well as conversion of the bromide to an organolithium or Grignard reagent, which could then react with various electrophiles. ub.eduvanderbilt.edu
Advanced Spectroscopic and Structural Characterization of Methyl 4 3 Bromophenyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
For Methyl 4-(3-bromophenyl)benzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and a characteristic singlet for the methyl ester group. The protons on the benzoate (B1203000) ring would likely appear as two doublets, reflecting their ortho and meta positions relative to the ester group. The protons on the 3-bromophenyl ring would exhibit a more complex splitting pattern due to their relative positions (A, B, C, and D in the structural diagram), including a singlet or a narrow triplet for the proton at the 2' position, and multiplets for the other three protons. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons (H-2, H-6) |
| Data not available | Data not available | Data not available | Aromatic Protons (H-3, H-5) |
| Data not available | Data not available | Data not available | Aromatic Proton (H-2') |
| Data not available | Data not available | Data not available | Aromatic Proton (H-4') |
| Data not available | Data not available | Data not available | Aromatic Proton (H-5') |
| Data not available | Data not available | Data not available | Aromatic Proton (H-6') |
Note: Specific experimental ¹H NMR data for this compound could not be retrieved from the searched sources.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR provides information on the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, twelve unique carbon signals are expected in the aromatic region, plus signals for the carbonyl carbon of the ester and the methyl carbon. The carbon atom attached to the bromine (C-3') would have its chemical shift significantly influenced by the halogen. The carbonyl carbon (C=O) is expected to appear at the downfield end of the spectrum (typically 165-175 ppm), while the methyl carbon (-OCH₃) would be found at the upfield end (around 50-55 ppm).
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | Carbonyl Carbon (C=O) |
| Data not available | Aromatic Carbons (C1-C6, C1'-C6') |
Note: Specific experimental ¹³C NMR data for this compound could not be retrieved from the searched sources.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Key functional groups have characteristic absorption frequencies. For this compound, the most prominent peaks would be the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester would be visible between 1100 and 1300 cm⁻¹. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 3: Expected IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type |
|---|---|
| Data not available | Aromatic C-H Stretch |
| Data not available | C=O Stretch (Ester) |
| Data not available | Aromatic C=C Stretch |
| Data not available | C-O Stretch (Ester) |
Note: Specific experimental IR data for this compound could not be retrieved from the searched sources.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" modes of the aromatic rings would likely produce strong Raman signals. The C=C bonds of the phenyl rings and the C-Br bond would also be Raman active.
Specific studies utilizing Raman spectroscopy for this compound were not found in the performed searches.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Conjugated systems, such as the biphenyl (B1667301) core of this compound, exhibit characteristic absorption bands. The biphenyl system would be expected to show strong π → π* transitions. The presence of the bromine atom and the methyl ester group, as substituents on the aromatic rings, would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted biphenyl.
Table 4: Expected UV-Vis Absorption Data for this compound
| λ_max (nm) | Type of Transition |
|---|
Note: Specific experimental UV-Vis data for this compound could not be retrieved from the searched sources.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a critical analytical technique for confirming the molecular weight and assessing the purity of a synthesized compound. For this compound, with a molecular formula of C₁₄H₁₁BrO₂, the expected molecular weight is approximately 291.14 g/mol . nih.gov
In a typical mass spectrum, the presence of a molecular ion peak (M⁺) corresponding to this mass would serve as a primary confirmation of the compound's identity. Due to the presence of bromine, one would expect to observe a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other two mass units higher for the molecule with ⁸¹Br.
Further fragmentation analysis would provide additional structural confirmation. Common fragmentation patterns for this type of aromatic ester could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃), as well as cleavages at the biphenyl linkage.
However, a specific, published mass spectrum for this compound could not be located in the searched scientific literature. Therefore, a detailed analysis of its fragmentation pattern and its use for purity assessment is not possible at this time.
X-ray Crystallography Studies
X-ray crystallography provides definitive information on the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis would yield precise data on the crystal system, space group, and unit cell dimensions for this compound. This data is fundamental for understanding the solid-state arrangement of the molecules.
A comprehensive search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, the crystal data for this specific compound remains unreported in the available sources.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Crystal Packing and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound is not feasible. However, based on its molecular structure, one could hypothesize the presence of certain interactions.
Weak intermolecular forces such as C-H···O interactions, involving the hydrogen atoms of the phenyl rings and the oxygen atoms of the ester group, would likely play a role in the crystal packing. Furthermore, given the presence of a bromine atom, Br···Br or Br···O halogen bonding interactions might also be observed, influencing the supramolecular assembly of the molecules in the crystal lattice.
Conformational Analysis and Dihedral Angles
The conformation of this compound is largely defined by the dihedral angle between the two phenyl rings. This angle determines the degree of twist between the 3-bromophenyl group and the methyl benzoate group. A larger dihedral angle would indicate a more twisted, non-planar conformation, which can be influenced by steric hindrance and crystal packing forces.
As no X-ray crystallography studies have been published, the specific dihedral angles for solid-state this compound are not known.
Table 2: Dihedral Angles of Interest in this compound
| Dihedral Angle | Value (°) |
|---|
Computational and Quantum Chemical Investigations of Methyl 4 3 Bromophenyl Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is employed to elucidate the fundamental properties of Methyl 4-(3-bromophenyl)benzoate. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's electronic system. nih.govmdpi.com
Geometry optimization is the process of finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves predicting key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound Note: The values in this table are representative examples based on DFT calculations of structurally similar compounds and are intended for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Length | O-CH₃ | ~1.44 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-O-C | ~115° |
| Dihedral Angle | Phenyl-Phenyl | ~50-60° |
The arrangement of electrons within a molecule governs its stability, reactivity, and spectroscopic properties. DFT provides a suite of tools to analyze this electronic structure in detail.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govacadpubl.eu A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. acadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenyl ring, which is activated by the electron-donating effect of the bromine atom's lone pairs. Conversely, the LUMO is anticipated to be centered on the methyl benzoate (B1203000) moiety, particularly the carbonyl group and the associated phenyl ring, which act as electron-withdrawing groups. The calculated energies of these orbitals allow for the determination of the energy gap, providing insight into the molecule's electronic transitions and charge transfer capabilities. nih.gov
Table 2: Calculated Electronic Properties for this compound Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic esters.
| Property | Abbreviation | Predicted Energy Value (eV) |
| Highest Occupied Molecular Orbital | E(HOMO) | ~ -6.5 eV |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | ~ -1.5 eV |
| HOMO-LUMO Energy Gap | ΔE | ~ 5.0 eV |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deslideshare.net This method provides valuable information about charge distribution and, crucially, about the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org
Table 3: Significant Donor-Acceptor Interactions from NBO Analysis Note: This table presents hypothetical but chemically reasonable examples of NBO interactions for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) on Carbonyl | π* (C-C) in Benzoyl Ring | ~25-30 | π-conjugation |
| LP (O2) on Ester | σ* (C-C) in Benzoyl Ring | ~5-10 | Hyperconjugation |
| LP (Br) | π* (C-C) in Bromophenyl Ring | ~5-8 | Resonance/Hyperconjugation |
| π (C=C) in Benzoyl Ring | π* (C=C) in Bromophenyl Ring | ~15-20 | π-π* interaction (conjugation) |
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgimperial.ac.uk The energy and symmetry of these frontier orbitals are paramount in determining reaction feasibility and stereoselectivity. wikipedia.org
By analyzing the HOMO and LUMO of this compound, its reactivity towards electrophiles and nucleophiles can be predicted. The HOMO's location on the bromophenyl ring suggests that this part of the molecule is more susceptible to electrophilic attack. The LUMO's distribution over the methyl benzoate portion indicates that nucleophilic attack would likely target this region, particularly the carbonyl carbon. FMO theory can thus be used to rationalize the regioselectivity of reactions involving this compound. pku.edu.cn
Density of States (DOS) analysis offers a graphical representation of the number of available molecular orbitals at each energy level. The total DOS (TDOS) spectrum provides a holistic view of the electronic structure, while partial DOS (PDOS) or projected DOS plots can decompose this spectrum into contributions from individual atoms or molecular fragments.
Vibrational Frequency Calculations and Spectroscopic Simulations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the elucidation of molecular structures. Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in experimental spectra. For complex molecules like this compound, with 28 atoms, a significant number of fundamental vibrations are expected.
Theoretical vibrational frequency calculations are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). wisc.edu These calculations yield harmonic frequencies that are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. To bridge this gap, the computed frequencies are uniformly scaled. The resulting scaled theoretical vibrational spectra can then be compared with experimental FT-IR and FT-Raman spectra for detailed assignments of the vibrational modes. wisc.edu
The vibrational modes of this compound can be categorized based on the functional groups present: the biphenyl (B1667301) core, the methyl ester group, and the bromine substituent.
Aromatic C-H Stretching: The C-H stretching vibrations of the two phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. scirp.orgnih.gov
Carbonyl C=O Stretching: The ester group's carbonyl (C=O) stretching vibration is a strong, characteristic band, usually appearing in the 1750-1735 cm⁻¹ range.
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings are expected in the 1600-1400 cm⁻¹ range. nih.gov
C-O Stretching: The C-O stretching vibrations of the ester group will also be present.
C-Br Stretching: The carbon-bromine stretching vibration is anticipated at lower frequencies, typically in the range of 600-500 cm⁻¹.
A representative table of calculated vibrational frequencies and their assignments for a molecule with similar functional groups is presented below to illustrate the expected vibrational modes for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3085 | Aromatic C-H stretch |
| ν(C=O) | 1740 | Carbonyl stretch |
| ν(C-C) aromatic | 1590 | Aromatic ring stretch |
| δ(C-H) in-plane | 1150 | In-plane C-H bend |
| ν(C-O) | 1250 | Ester C-O stretch |
| ν(C-Br) | 550 | Carbon-Bromine stretch |
This table is illustrative and presents typical values for the specified functional groups based on DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. nih.gov
The MEP is calculated using the following equation:
V(r) = Σ [ (Z_A / |R_A - r|) ] - ∫ [ (ρ(r') / |r' - r|) dr' ]
where Z_A is the charge of nucleus A located at R_A, and ρ(r') is the electron density of the molecule.
The different colors on an MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show:
Negative Potential: The most negative potential would be localized around the oxygen atoms of the carbonyl group in the methyl ester function, due to the high electronegativity of oxygen. This indicates a high electron density and a propensity for interaction with electrophiles.
Positive Potential: Regions of positive potential would be expected around the hydrogen atoms of the aromatic rings.
Halogen Bonding: The bromine atom, while generally electronegative, can exhibit a region of positive potential on its outermost surface, known as a σ-hole. This allows for attractive, non-covalent interactions known as halogen bonds.
The MEP analysis provides a clear visual representation of the charge distribution and is a powerful predictor of intermolecular interactions. researchgate.netrsc.org
Theoretical Prediction of Optical Properties
Linear Polarizability Assessment
Linear polarizability (α) describes the response of a molecule to an external electric field, resulting in an induced dipole moment. It is a fundamental property that influences a material's refractive index and other optical characteristics. Computational chemistry provides a reliable means to calculate the polarizability of molecules.
The polarizability is a tensor quantity, and the average polarizability is calculated using the following equation:
α = (1/3) (α_xx + α_yy + α_zz)
| Compound | Average Polarizability (α) (x 10⁻²⁴ esu) |
| Benzene (B151609) | ~10.3 |
| Bromobenzene | ~12.5 |
| Methyl Benzoate | ~13.8 |
This table provides representative polarizability values for related compounds to illustrate the expected range for this compound.
Hyperpolarizability and Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is characterized by its hyperpolarizability. The first hyperpolarizability (β) is a third-rank tensor that describes the second-order NLO response.
The total first hyperpolarizability is often reported as a magnitude:
β_tot = (β_x² + β_y² + β_z²)^(1/2)
where β_i (i = x, y, z) are the components of the hyperpolarizability tensor.
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net Molecules with significant NLO responses often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). In this compound, the bromine atom can act as a weak electron-withdrawing group, and the methyl benzoate moiety can also influence the electronic distribution. The biphenyl system serves as the π-bridge.
The first hyperpolarizability of a molecule can be significantly enhanced by the presence of strong electron-donating and electron-withdrawing groups connected by a conjugated system. While this compound may not have the classic strong D-A substitution pattern, its NLO properties are still of interest. For comparison, the first hyperpolarizability of urea, a standard reference material for NLO measurements, is often used.
| Compound | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |
| Urea (reference) | ~0.37 |
| Nitrobenzene | ~2.1 |
| 4-Nitroaniline | ~9.2 |
This table provides hyperpolarizability values for benchmark and related compounds to provide context for the potential NLO response of this compound.
Theoretical Reactivity Descriptors
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and chemical hardness, which are crucial for understanding and predicting chemical reactivity. mdpi.com These reactivity descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap indicates that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Ionization Potential (I) and Electron Affinity (A): These can be approximated using Koopmans' theorem, where I ≈ -E_HOMO and A ≈ -E_LUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small HOMO-LUMO gap. researchgate.net
Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these calculations would reveal its kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions.
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Higher value indicates higher kinetic stability |
| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index | ω = χ² / (2η) | Propensity to accept electrons |
This table defines the key theoretical reactivity descriptors and their significance.
Research Applications and Synthetic Utility of Methyl 4 3 Bromophenyl Benzoate
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The primary role of Methyl 4-(3-bromophenyl)benzoate in organic synthesis stems from the reactivity of its carbon-bromine bond. This site serves as a handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govlibretexts.org
In a typical Suzuki reaction, the aryl bromide (this compound) is coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for creating a new C-C bond, effectively replacing the bromine atom with a new aryl, vinyl, or alkyl group. This versatility allows chemists to construct complex biaryl and poly-aryl structures, which are common motifs in many functional molecules. mdpi.com The ester group on the other ring typically remains unaffected under these conditions, allowing for subsequent modifications like hydrolysis to a carboxylic acid or amidation, further enhancing its synthetic utility. organic-chemistry.org
The table below outlines the key components involved in a typical Suzuki-Miyaura coupling reaction utilizing this intermediate.
| Component | Role in the Reaction | Example |
| Aryl Halide | The electrophilic partner containing the bromine atom to be replaced. | This compound |
| Organoboron Reagent | The nucleophilic partner that provides the new carbon-based group. | Phenylboronic acid |
| Palladium Catalyst | Facilitates the reaction cycle (oxidative addition, transmetalation, reductive elimination). | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Activates the organoboron reagent to facilitate transmetalation. | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) |
| Solvent | Provides the medium for the reaction. | Toluene (B28343), 1,4-Dioxane, Water mixtures |
Precursor in the Synthesis of Complex Organic Molecules
Building upon its role as a synthetic intermediate, this compound serves as a direct precursor for a wide range of more complex organic molecules. The biaryl and terphenyl scaffolds constructed using this precursor are central to many compounds with significant biological activity and material properties.
The ability to introduce diverse substituents through cross-coupling reactions makes it a valuable starting material in medicinal chemistry for the synthesis of potential therapeutic agents. For instance, substituted biphenyl (B1667301) structures are known scaffolds in drug discovery, appearing in molecules designed as antihypertensive agents and enzyme inhibitors. nih.gov The synthesis of dihydropyridazinone derivatives, which have been investigated for antihypertensive properties, can involve intermediates structurally related to this compound. nih.gov By carefully choosing the coupling partner in a Suzuki reaction, chemists can systematically build libraries of novel compounds for biological screening.
The transformation from this precursor to a more elaborate molecular framework is illustrated below.
| Starting Material | Reaction Type | Coupling Partner | Resulting Scaffold | Potential Application Area |
| This compound | Suzuki Coupling | Pyridine-3-boronic acid | Methyl 4-(3-(pyridin-3-yl)phenyl)benzoate | Medicinal Chemistry (e.g., enzyme inhibitors) |
| This compound | Suzuki Coupling | Naphthalene-1-boronic acid | Methyl 4-(3-(naphthalen-1-yl)phenyl)benzoate | Materials Science (e.g., fluorescent probes) |
| This compound | Heck Coupling | Styrene | Methyl 4-(3-styrylphenyl)benzoate | Polymer Science, Optoelectronics |
Contributions to Advanced Material Science Research (e.g., Optoelectronic Materials)
The rigid, conjugated biphenyl structure that can be readily synthesized from this compound is highly sought after in materials science. These molecular frameworks are fundamental to the design of advanced functional materials, particularly those used in optoelectronics.
Liquid Crystals (LCs): The rod-like shape (calamitic) of molecules derived from this precursor is a key characteristic for forming liquid crystalline phases. labscoop.com By attaching flexible alkyl or alkoxy chains to the biphenyl core, molecules can be designed to exhibit specific mesophases (e.g., nematic, smectic) over a range of temperatures. labscoop.comresearchgate.net These materials are the basis for liquid crystal displays (LCDs) and other technologies that rely on the manipulation of light by ordered molecular structures.
Organic Light-Emitting Diodes (OLEDs): In the field of OLEDs, biphenyl and oligo-phenyl derivatives are widely used as core components for emissive or charge-transporting materials. researchgate.netrsc.org The conjugated system allows for efficient transport of electrons and holes, and functionalization of the biphenyl core can tune the electronic properties and the color of emitted light. rsc.orgossila.com Derivatives of this compound are explored as precursors for host materials in phosphorescent OLEDs (PHOLEDs) or as blue-light emitting fluorophores, contributing to the development of energy-efficient displays and solid-state lighting. researchgate.netrsc.org
The table below summarizes the key properties of biphenyl-based materials derived from this precursor that are relevant to their application in advanced materials.
| Material Type | Key Property | Role of the Biphenyl Core |
| Liquid Crystals | Anisotropic molecular shape (rod-like) | Provides the rigid central unit necessary for forming ordered mesophases. |
| OLED Materials | High charge carrier mobility | The conjugated π-system facilitates the movement of electrons and holes. |
| OLED Materials | Tunable emission wavelength | Functional groups added to the core can alter the energy gap and thus the color of light emitted upon charge recombination. |
| OLED Materials | Good thermal and morphological stability | The rigid structure contributes to the durability and long operational lifetime of the device. |
Integration into Sustainable Chemical Processes and Green Chemistry Initiatives
The use of this compound as a synthetic intermediate aligns well with several principles of green chemistry, which aim to make chemical processes more environmentally benign. forensicpaper.commit.edu This is largely due to its application in highly efficient catalytic reactions that minimize waste and energy consumption.
The Suzuki-Miyaura coupling, the primary reaction involving this compound, is a prime example of a green chemical process for several reasons:
Catalysis: The reaction employs a palladium catalyst that is effective in very small (catalytic) amounts, avoiding the need for stoichiometric reagents that generate large quantities of waste. mit.educarlroth.com
Atom Economy: Cross-coupling reactions are designed to incorporate a majority of the atoms from the reactants into the final product, leading to a high atom economy and minimal byproduct formation. epa.gov
Energy Efficiency: Many modern Suzuki coupling protocols have been optimized to run at or near room temperature, reducing the energy footprint of the synthesis. organic-chemistry.org
Reduced Derivatives: Using a bifunctional intermediate like this compound allows for the direct construction of complex scaffolds, often reducing the number of synthetic steps and the need for protecting groups, which generate additional waste. epa.gov
By providing an efficient and direct route to valuable biphenyl structures, this intermediate contributes to more sustainable manufacturing processes in the pharmaceutical and materials industries.
The following table connects the use of this compound in Suzuki coupling to the core principles of Green Chemistry.
| Green Chemistry Principle | Application in Suzuki Coupling with this compound |
| 1. Prevent Waste | High reaction yields and selectivity lead to less waste generation compared to older, stoichiometric methods for C-C bond formation. |
| 2. Maximize Atom Economy | The coupling mechanism efficiently combines the two main fragments, leading to high incorporation of reactant atoms into the product. |
| 9. Use Catalysts | The reaction relies on a highly efficient palladium catalyst used in small quantities, which is superior to using stoichiometric reagents. carlroth.com |
| 6. Increase Energy Efficiency | Reactions can often be conducted under mild conditions, including at room temperature, which minimizes energy requirements. organic-chemistry.org |
| 8. Avoid Chemical Derivatives | The targeted reactivity of the C-Br bond often eliminates the need for protecting the ester group, simplifying the synthesis and reducing waste. |
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Routes
The classical synthesis of biaryl compounds like Methyl 4-(3-bromophenyl)benzoate typically relies on transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. chemrevlett.com While effective, these methods often depend on pre-functionalized starting materials and can utilize expensive and toxic reagents. chemrevlett.comnih.gov The development of more efficient, economical, and sustainable synthetic routes is a primary objective in modern organic chemistry. hilarispublisher.com
Emerging strategies are moving towards the use of more readily available and environmentally benign starting materials. acs.org Key areas of development include:
C-H Activation/Arylation: Direct arylation via C-H bond activation is a highly sought-after strategy that avoids the need for pre-functionalized (e.g., organoboron or organotin) reagents. nih.govacs.org Future research will likely focus on developing selective and high-yielding C-H arylation methods to directly couple a benzene (B151609) ring with a methyl benzoate (B1203000) derivative.
Desulfinative Coupling: A novel approach involves the use of arylsulfonyl hydrazides as arylating agents. chemrevlett.com These compounds are stable, low-cost, and serve as an alternative to traditional aryl halides in palladium-catalyzed desulfinative cross-coupling reactions. chemrevlett.com This method represents a burgeoning field with significant potential for synthesizing biaryl structures. chemrevlett.com
Electrochemical and Photoredox Catalysis: Light- and electricity-driven reactions are gaining prominence as sustainable alternatives to thermally promoted processes. acs.org Electrochemical cross-coupling and photoredox-catalyzed reactions can often proceed under mild conditions, reduce waste, and provide access to unique reactivity, representing a promising avenue for the synthesis of this compound and its derivatives. acs.orgrsc.org
Table 1: Comparison of Synthetic Strategies for Biaryl Compounds
| Strategy | Advantages | Disadvantages | Emerging Trends |
|---|---|---|---|
| Traditional Cross-Coupling (e.g., Suzuki) | High yields, well-established, broad scope. chemrevlett.com | Requires pre-functionalized substrates, potential for toxic metal residues. chemrevlett.comnih.gov | Use of earth-abundant metal catalysts (Fe, Co). nih.gov |
| Direct C-H Arylation | High atom economy, uses simple arenes. acs.org | Challenges with selectivity and reactivity. acs.org | Development of new directing groups and catalysts. |
| Desulfinative Coupling | Uses stable, low-toxicity arylsulfonyl hydrazides. chemrevlett.com | Newer method, scope still under exploration. chemrevlett.com | Expanding the range of nucleophilic partners. chemrevlett.com |
| Photoredox/Electrochemical Catalysis | Mild reaction conditions, sustainable energy sources. acs.org | Can require specialized equipment. | Integration with transition-metal catalysis. acs.org |
Exploration of Under-explored Reactivity Profiles and Catalytic Transformations
The structure of this compound features two key handles for chemical modification: the carbon-bromine (C-Br) bond and the methyl ester group. While the C-Br bond is a classical site for cross-coupling, future research is aimed at exploring more diverse and novel transformations.
The N-heterocyclic carbene (NHC)-palladium-PEPPSI complex, for instance, has shown effectiveness in the Suzuki-Miyaura coupling of aryl chlorides and bromides, suggesting its potential applicability for further functionalizing the bromo-substituted ring of this compound. The reactivity can be further diversified by employing different coupling partners beyond standard boronic acids, such as organosilanes or organotrifluoroborates, in palladium-catalyzed reactions.
Furthermore, the ester functional group can be transformed. While hydrolysis to the corresponding carboxylic acid is a standard procedure, more advanced modifications could involve amidation to form biphenyl-4-carboxamides, which have shown biological activity in other contexts. researchgate.net Another area of exploration is the reduction of the ester to an alcohol, providing a new site for further synthetic elaboration.
Table 2: Potential Catalytic Transformations for this compound
| Reactive Site | Transformation | Reagents/Catalyst System (Example) | Potential Product Class |
|---|---|---|---|
| C-Br Bond | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base. chemrevlett.com | Terphenyl derivatives |
| C-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base. | N-Aryl biphenyl (B1667301) amines |
| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysis, base. hilarispublisher.com | Alkynyl-substituted biphenyls |
| Ester Group | Amidation | Amine, activating agent or direct thermal/catalytic method. | Biphenyl carboxamides |
| Ester Group | Reduction | Reducing agent (e.g., LiAlH₄). | Biphenyl methanol (B129727) derivatives |
Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry is an increasingly vital tool for accelerating the development of synthetic methodologies and understanding complex chemical processes. hilarispublisher.com For a molecule like this compound, computational modeling can provide profound insights.
Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic cycles, such as the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed cross-coupling reactions. acs.org This understanding allows researchers to design more efficient catalysts with lower activation barriers and higher selectivity for the synthesis of the target molecule.
Predicting Reactivity: Computational models can predict the reactivity of different sites on the molecule. For example, modeling can help determine the relative ease of oxidative addition at the C-Br bond versus potential C-H activation at various positions on the aromatic rings.
Structure-Property Relationships: For derivatives of this compound, molecular modeling and docking studies can predict interactions with biological targets, such as enzymes or receptors. researchgate.netnih.gov This is particularly relevant in medicinal chemistry for designing compounds with specific pharmacological profiles, as has been done for other biphenyl derivatives. nih.gov These predictive models guide synthetic efforts, ensuring that resources are focused on molecules with the highest probability of success. researchgate.net
Integration into Multi-component Reaction Systems
The integration of this compound into MCRs is an exciting future direction. Its bifunctional nature (an electrophilic C-Br bond and an ester group) makes it a prime candidate for such complex transformations. For example, it could participate in palladium-catalyzed MCRs where the C-Br bond undergoes an initial coupling, followed by an in-situ reaction involving the ester or the newly introduced functional group.
A hypothetical MCR could involve a sequential Sonogashira coupling/annulation cascade. In this scenario, this compound would first couple with a terminal alkyne, and the resulting intermediate could then undergo an intramolecular or intermolecular cyclization with a third component, all within a single pot. Such strategies would enable the rapid construction of complex, polycyclic aromatic systems from a relatively simple biphenyl precursor, opening doors to novel chemical scaffolds for drug discovery and materials science.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 4-(3-bromophenyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce the bromophenyl group. For example:
Esterification: React 4-(3-bromophenyl)benzoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) under reflux .
Substitution: Use methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) as a precursor, substituting the bromine with a 3-bromophenyl group via nucleophilic aromatic substitution .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Adjust temperature (e.g., 80–100°C for esterification) and catalyst loading (e.g., Pd catalysts for coupling reactions) to improve yield.
Q. How can researchers purify this compound to achieve >95% purity?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (70:30 v/v) due to the compound’s moderate solubility in polar solvents .
- Column Chromatography: Employ silica gel with hexane/ethyl acetate (4:1) as the eluent. Monitor fractions via UV-Vis at 254 nm .
- Distillation: For high-purity isolation, vacuum distillation at reduced pressure (e.g., 0.1 mmHg) can minimize thermal decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm). Compare with reference spectra of similar benzoates .
- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 305.0 (C₁₄H₁₁BrO₂) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential inhalation hazards.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal: Collect halogenated waste separately for incineration by certified facilities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural determination of this compound?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation of a saturated acetone solution .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. SHELXL (for refinement) and SIR97 (for direct methods) are recommended for solving structures .
- Validation: Check R-factors (<5%) and residual electron density maps to confirm atomic positions.
Q. How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation: Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (experimental logP ≈ 1.6) .
- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., DMSO, ethanol) using force fields like OPLS-AA.
- DFT Studies: Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies and electrostatic potential surfaces .
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Analysis: Verify via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Polymorphism Screening: Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Interlab Validation: Cross-reference NMR data with collaborative studies or databases like PubChem .
Q. What strategies can be used to explore the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial activity using broth microdilution (MIC against E. coli and S. aureus) .
- Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays (e.g., FRET) .
- SAR Studies: Syntize analogs (e.g., replacing Br with Cl or modifying the ester group) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
